1,1-Dioxothiolan-3-amine;sulfuric acid
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Overview
Description
1,1-Dioxothiolan-3-amine; sulfuric acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a thiolane ring with two oxygen atoms double-bonded to a sulfur atom, and an amine group attached to the third carbon. The addition of sulfuric acid further modifies its chemical behavior, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxothiolan-3-amine typically involves the reaction of 3-aminothiolane with sulfuric acid. The process can be optimized by using different solvents and reaction conditions. For instance, the reaction can be carried out in ethanol or a mixture of ethanol and dimethylformamide (DMF) to achieve better yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxothiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfonic acids, thiol derivatives, and substituted amines, depending on the type of reaction and reagents used.
Scientific Research Applications
1,1-Dioxothiolan-3-amine; sulfuric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of 1,1-Dioxothiolan-3-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the amine group and the electron-withdrawing effects of the sulfonyl group. The pathways involved may include nucleophilic substitution and addition reactions, leading to the formation of stable products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1,1-Dioxothiolan-3-yl-dithiocarbamate: Known for its fungicidal properties.
2-(N,N-dialkyl)iminio-1,3-dithiolan: Used in the synthesis of dithiocarbamic acids.
1,1-Dioxothiolen esters: Formed in alkaline media and used in various organic reactions.
Uniqueness
1,1-Dioxothiolan-3-amine stands out due to its unique combination of a thiolane ring with an amine group and the presence of sulfuric acid. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
1,1-dioxothiolan-3-amine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO2S.H2O4S/c2*5-4-1-2-8(6,7)3-4;1-5(2,3)4/h2*4H,1-3,5H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUMRQRBSKYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.C1CS(=O)(=O)CC1N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O8S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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